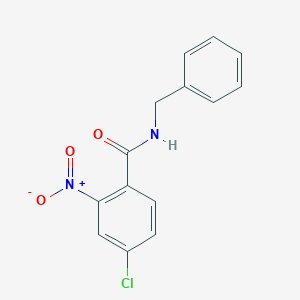

N-benzyl-4-chloro-2-nitrobenzamide

Description

N-Benzyl-4-chloro-2-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a chlorine substituent at the 4-position, and a nitro group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.7 g/mol |

IUPAC Name |

N-benzyl-4-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c15-11-6-7-12(13(8-11)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |

InChI Key |

RJJVFCLRUMMJCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chloro-Nitrobenzamides

Key structural analogs differ in substituent positions and aromatic moieties. For example:

- N-(3-Chlorophenethyl)-4-Nitrobenzamide (): Features a 3-chlorophenethyl group instead of benzyl, with the nitro group at the 4-position. This compound’s synthesis involves 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, highlighting how amine choice dictates substituent orientation.

- 2-Chloro-4-Nitro-N-Phenylbenzamide (): Substitutes benzyl with phenyl, altering steric and electronic properties. Its molecular formula (C₁₃H₉ClN₂O₃) and molar mass (288.67 g/mol) are comparable to the target compound, suggesting similar solubility and reactivity profiles.

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Spectroscopic Insights

- Crystallographic Data : Analogous compounds like N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide () and 4-Chloro-N-(2-methoxyphenyl)benzamide () reveal bond-length trends. For instance, nitro groups introduce planarity to the aromatic ring, while chloro substituents influence intermolecular interactions (e.g., halogen bonding). These structural features may extrapolate to the target compound’s packing behavior .

- Spectroscopic Characterization: Fluorescence studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () demonstrate that electron-withdrawing groups (e.g., NO₂, Cl) enhance spectral intensity. The target compound’s nitro and chloro groups likely exhibit similar UV-Vis absorption maxima (~300–350 nm) and fluorescence quenching effects .

Functional Group Impact on Reactivity and Bioactivity

- Nitro Group Position : Shifting the nitro group from the 2- to 4-position (as in vs. 6) alters electron density, affecting nucleophilic substitution rates and hydrogen-bonding capacity.

- Benzyl vs. For example, 2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide () shows increased rigidity due to the benzothiazole ring, which could improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.